molecular formula C8H8BrNO2 B099204 1-(2-Bromoethyl)-3-nitrobenzene CAS No. 16799-04-5

1-(2-Bromoethyl)-3-nitrobenzene

Cat. No. B099204
Key on ui cas rn: 16799-04-5
M. Wt: 230.06 g/mol
InChI Key: JZBRVWQGWOLPAT-UHFFFAOYSA-N
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Patent
US05604237

Procedure details

Phosphorus tribromide (0.94 ml) was added dropwise to a solution of 3-nitrophenethyl alcohol (5 g) in anhydrous diethyl ether (30 ml) at 0°. The mixture was stirred at room temperature for 2 hours and then treated with a solution of potassium carbonate and then water. The organic layer was dried and concentrated in vacuo to give the title compound as an oil (4.51 g).
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[N+:5]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[CH2:11][CH2:12]O)([O-:7])=[O:6].C(=O)([O-])[O-].[K+].[K+].O>C(OCC)C>[Br:2][CH2:12][CH2:11][C:10]1[CH:9]=[C:8]([N+:5]([O-:7])=[O:6])[CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.94 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCO)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCC=1C=C(C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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